molecular formula C17H13Cl2N5O3 B13767126 Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- CAS No. 56046-83-4

Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-

Cat. No.: B13767126
CAS No.: 56046-83-4
M. Wt: 406.2 g/mol
InChI Key: UTLKRMVLIRAYFN-UHFFFAOYSA-N
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Description

Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- is a complex organic compound with a unique structure that includes both azo and benzimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- typically involves the following steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2,5-dichloroaniline, followed by coupling with a suitable coupling agent to form the azo compound.

    Formation of the Benzimidazole Derivative: The benzimidazole derivative is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Coupling of the Azo and Benzimidazole Compounds: The final step involves the coupling of the azo compound with the benzimidazole derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, where electrophilic substitution is common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the cleavage of the azo bond.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include inhibition of enzyme activity or interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2-oxo-1H-benzimidazol-5-yl)-3-oxo-
  • Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-indol-5-yl)-3-oxo-

Uniqueness

Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- is unique due to its specific combination of azo and benzimidazole groups, which confer distinct chemical and biological properties

Properties

CAS No.

56046-83-4

Molecular Formula

C17H13Cl2N5O3

Molecular Weight

406.2 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide

InChI

InChI=1S/C17H13Cl2N5O3/c1-8(25)15(24-23-13-6-9(18)2-4-11(13)19)16(26)20-10-3-5-12-14(7-10)22-17(27)21-12/h2-7,15H,1H3,(H,20,26)(H2,21,22,27)

InChI Key

UTLKRMVLIRAYFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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